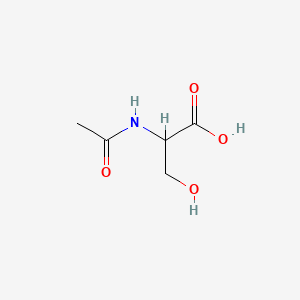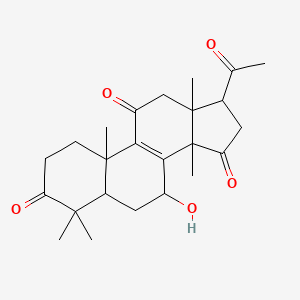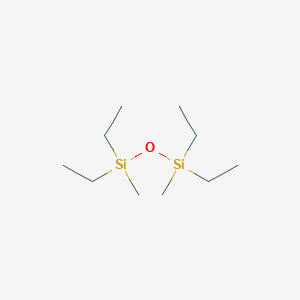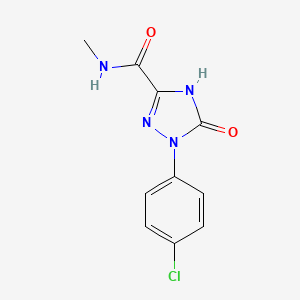
3-(7-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)-N-(2-methylpropyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(7-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)-N-(2-methylpropyl)propanamide is a complex organic compound with a molecular formula of C23H28N2O2. This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals. The presence of the ethyl, isobutyl, and methoxyphenyl groups adds to its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)-N-(2-methylpropyl)propanamide typically involves multi-step organic reactions One common approach is to start with the indole derivative, which undergoes alkylation to introduce the ethyl group at the 7-position
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(7-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)-N-(2-methylpropyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-(7-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)-N-(2-methylpropyl)propanamide has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological processes and interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(7-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)-N-(2-methylpropyl)propanamide involves its interaction with specific molecular targets. The indole core can bind to receptors or enzymes, modulating their activity. The compound may also interact with cellular pathways, influencing processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-(7-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)propanoic acid
- 3-(7-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)propanoate
Uniqueness
Compared to similar compounds, 3-(7-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)-N-(2-methylpropyl)propanamide has unique structural features, such as the isobutyl amide group, which may confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
1008665-72-2 |
|---|---|
Molecular Formula |
C24H30N2O2 |
Molecular Weight |
378.5 |
IUPAC Name |
3-(7-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)-N-(2-methylpropyl)propanamide |
InChI |
InChI=1S/C24H30N2O2/c1-5-17-9-8-11-19-21(15-26-24(17)19)20(13-23(27)25-14-16(2)3)18-10-6-7-12-22(18)28-4/h6-12,15-16,20,26H,5,13-14H2,1-4H3,(H,25,27) |
InChI Key |
FOXHBSCBYXGOJL-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C(CC(=O)NCC(C)C)C3=CC=CC=C3OC |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C(CC(=O)NCC(C)C)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


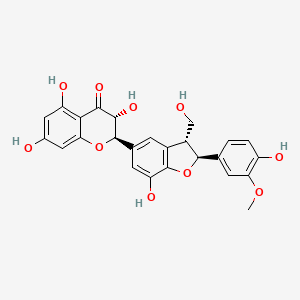
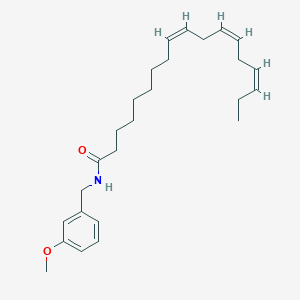
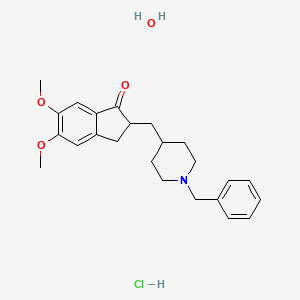

![2-(4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile](/img/structure/B1649430.png)
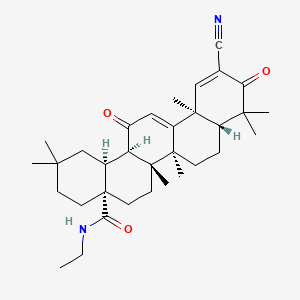
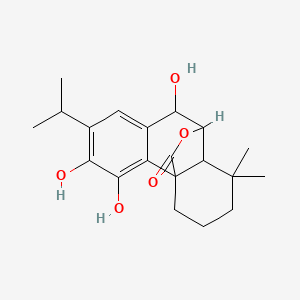
![Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-3-carboxylate](/img/structure/B1649435.png)

